2-Fluoro-5-(naphthalen-2-YL)benzoic acid
Description
2-Fluoro-5-(naphthalen-2-YL)benzoic acid is a fluorinated benzoic acid derivative featuring a naphthalen-2-yl substituent at the 5-position and a fluorine atom at the 2-position of the benzene ring. The naphthalene moiety may enhance lipophilicity and π-π stacking interactions, making it valuable for drug design .
Properties
IUPAC Name |
2-fluoro-5-naphthalen-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-16-8-7-14(10-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTWVVAVPUDEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681161 | |
| Record name | 2-Fluoro-5-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184580-80-0 | |
| Record name | 2-Fluoro-5-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(naphthalen-2-yl)benzoic acid typically involves the introduction of a fluorine atom and a naphthalene group onto a benzoic acid framework. One common method involves the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom is introduced into the aromatic ring. The reaction conditions often require the use of a strong base and a polar aprotic solvent to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds that are subsequently reacted to form the final product. The specific methods and conditions can vary depending on the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(naphthalen-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aromatic rings can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The naphthalene group can engage in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce quinones or other oxidized species.
Scientific Research Applications
2-Fluoro-5-(naphthalen-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for bioimaging and sensing applications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-5-(naphthalen-2-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
Key Observations :
- The target compound may be synthesized via coupling reactions (e.g., HATU-mediated ) or transition-metal catalysis (e.g., Ru ), similar to its analogs.
Toxicity and QSTR Predictions
- Quantitative structure-toxicity relationship (QSTR) models for benzoic acids indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice .
Biological Activity
Structural Features and Implications
2-Fluoro-5-(naphthalen-2-YL)benzoic acid contains several key structural elements that contribute to its potential biological activity:
- Carboxylic acid group: This functional group is known for its ability to form hydrogen bonds and interact with protein targets .
- Fluorine substituent: Fluorine often enhances metabolic stability and lipophilicity in drug molecules .
- Naphthalene moiety: This group can participate in π-π stacking interactions with aromatic amino acid residues in proteins.
Potential Biological Activities
Based on structurally similar compounds, this compound may exhibit the following biological activities:
1. Anti-inflammatory Properties
Benzoic acid derivatives have shown anti-inflammatory effects in various studies. The presence of the fluorine atom may enhance this activity .
2. Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activity, particularly against cyclooxygenase (COX) enzymes.
3. Antimicrobial Activity
Some naphthoquinone derivatives have demonstrated antimicrobial properties. While this compound is not a naphthoquinone, its structural similarity suggests potential antimicrobial activity .
Comparative Analysis
To better understand the potential biological activity of this compound, we can compare it to similar compounds:
Molecular Docking Studies
While specific docking studies for this compound are not available, studies on similar compounds provide insights:
- Phenylaminonaphthoquinones showed strong binding interactions with clumping factor A, a virulence factor of Staphylococcus aureus .
- 2,5-substituted benzoic acid derivatives demonstrated binding to anti-apoptotic proteins Mcl-1 and Bfl-1 .
These findings suggest that this compound may also interact with similar protein targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
